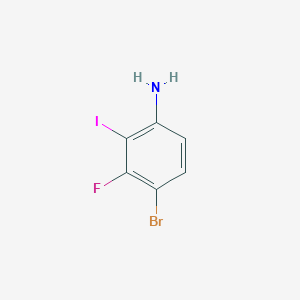

4-Bromo-3-fluoro-2-iodoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3-fluoro-2-iodoaniline” is a compound with the molecular formula C6H4BrFIN . It is a solid substance and is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromine, fluorine, and iodine atoms, and an amine group .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 315.91 . The compound’s density is predicted to be 2.354 g/cm3 .

Safety and Hazards

Mechanism of Action

Target of Action

4-Bromo-3-fluoro-2-iodoaniline is a derivative of 2-iodoaniline . It is primarily used in the synthesis of various organic compounds, including quinolone derivatives . .

Mode of Action

It is known that the compound can be synthesized through a series of reactions involving nitration, conversion from the nitro group to an amine, and bromination . The presence of bromine, fluorine, and iodine atoms in the compound could potentially influence its interactions with other molecules or targets.

Biochemical Pathways

It is known that the compound can be used in the synthesis of quinolone derivatives , which are often used as antibacterial agents. Therefore, it is possible that the compound could indirectly affect biochemical pathways related to bacterial growth and survival.

Pharmacokinetics

It is known that the compound has a molecular weight of 31591 , which could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its use in the synthesis of quinolone derivatives , it is possible that the compound could indirectly contribute to the antibacterial effects of these derivatives.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions could potentially influence the compound’s stability, efficacy, and action.

Properties

IUPAC Name |

4-bromo-3-fluoro-2-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNGHQDVQUWGEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)

![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)

amino}propanoic acid](/img/structure/B2392209.png)

![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)

![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)